7-[(pyridin-3-yl)methoxy]quinoline
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Overview
Description
7-[(Pyridin-3-yl)methoxy]quinoline is a heterocyclic compound that features a quinoline core structure with a pyridin-3-ylmethoxy substituent at the 7-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(pyridin-3-yl)methoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and pyridine derivatives.
Reaction Conditions: A common method involves the nucleophilic substitution reaction where the quinoline derivative is reacted with a pyridin-3-ylmethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(Pyridin-3-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 7-[(pyridin-3-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure.
Pyridinylquinolines: Compounds with pyridine substituents at different positions on the quinoline ring.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline core.
Uniqueness
7-[(Pyridin-3-yl)methoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
7-(pyridin-3-ylmethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-3-12(10-16-7-1)11-18-14-6-5-13-4-2-8-17-15(13)9-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOLXLSODPQBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC3=CN=CC=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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